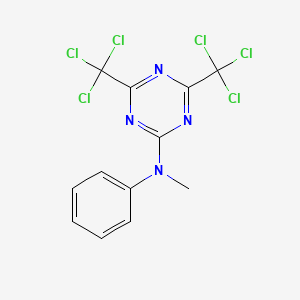

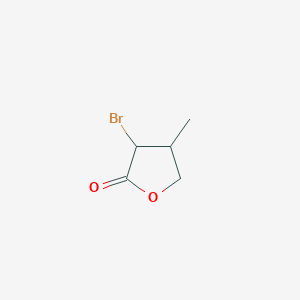

![molecular formula C6H7N B14685395 Bicyclo[2.1.0]pentane-1-carbonitrile CAS No. 31357-71-8](/img/structure/B14685395.png)

Bicyclo[2.1.0]pentane-1-carbonitrile

Vue d'ensemble

Description

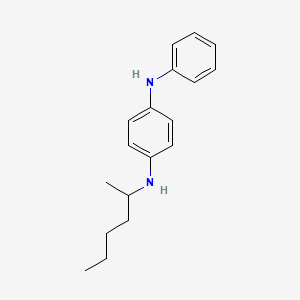

Bicyclo[2.1.0]pentane-1-carbonitrile is an organic compound with the molecular formula C₆H₇N. It is a bicyclic compound, meaning it contains two fused rings. This compound is known for its unique structural properties and has been the subject of various scientific studies due to its interesting chemical behavior .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bicyclo[2.1.0]pentane-1-carbonitrile can be synthesized through several methods. One common approach involves the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene . Another method includes the photolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene, pyrolysis of N-Phenyl-2-oxo-3-azabicyclo[2.2.1]heptane, and the addition of methylene to cyclobutene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

Bicyclo[2.1.0]pentane-1-carbonitrile undergoes various chemical reactions, including isomerization, cycloaddition, and substitution reactions .

Common Reagents and Conditions

Isomerization: This compound can isomerize to cyclopentene and 1,4-pentadiene under thermal conditions.

Cycloaddition: It can undergo cycloaddition reactions with reagents like fumaronitrile.

Substitution: Substitution reactions can occur with halogens and other electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include cyclopentene, 1,4-pentadiene, and various cycloaddition adducts .

Applications De Recherche Scientifique

Bicyclo[2.1.0]pentane-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as a model compound to study the effects of ring strain and the reactivity of bicyclic systems.

Biology: Its derivatives are explored for potential biological activity and as building blocks in drug design.

Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals.

Industry: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mécanisme D'action

The mechanism of action of bicyclo[2.1.0]pentane-1-carbonitrile involves the scission of the C1–C4 bond, generating cyclopentane-1,3-diyl, presumably in a singlet electronic state . This intermediate can undergo reclosure or [1,2] hydrogen migration, leading to various reaction pathways . The compound’s reactivity is influenced by the strain in its bicyclic structure, which affects its stability and reaction kinetics .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring structure.

Cubane: A highly strained bicyclic compound with a cubic structure.

Bicyclo[2.2.2]octane: A larger bicyclic compound with three fused rings.

Uniqueness

Bicyclo[2.1.0]pentane-1-carbonitrile is unique due to its specific ring strain and reactivity. Compared to bicyclo[1.1.1]pentane and cubane, it has a different ring fusion pattern, leading to distinct chemical properties and reactivity . Its ability to undergo various isomerization and cycloaddition reactions makes it a valuable compound for studying reaction mechanisms and developing new materials .

Propriétés

IUPAC Name |

bicyclo[2.1.0]pentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-4-6-2-1-5(6)3-6/h5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGLFTRKCCWYES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953398 | |

| Record name | Bicyclo[2.1.0]pentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31357-71-8 | |

| Record name | Bicyclo(2.1.0)pentane-1-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031357718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.1.0]pentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)

![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)